molecular formula C13H11NO4 B1369036 6,7-Dimethylquinoline-2,3-dicarboxylic acid CAS No. 948294-45-9

6,7-Dimethylquinoline-2,3-dicarboxylic acid

Cat. No.: B1369036
CAS No.: 948294-45-9
M. Wt: 245.23 g/mol
InChI Key: JGAHTWZHTMWMSG-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Formation

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (a derivative of 6,7-Dimethylquinoline-2,3-dicarboxylic acid) interacts with bicyclo[2.2.1]hept-5-ene-endo-2,3-dicarboxylic acid anhydride. This interaction leads to the formation of salt-cocrystal structures with a unique chain as the primary structural motif, playing a crucial role in crystal structure formation. The in-situ-generated dicarboxylic acid showcases the formation of stronger hydrogen bonds, signifying its significance in crystallographic studies and the creation of complex molecular structures (Shishkina et al., 2019).

Heterocyclic Compound Synthesis

Heterocyclic compounds, including derivatives of this compound, find extensive use across various industries. They are crucial in the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These compounds have shown potential as anticancer agents and active substances against the HIV virus, highlighting their biochemical significance. The ability of these compounds to form hydrogen bonds and their conjugated nitrous systems add to their importance, making them valuable for both industrial and medical applications (Aydemir & Kaban, 2018).

Enzymatic Hydrolysis

The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative of this compound, has been accomplished. This synthesis involves dynamic kinetic resolution based on CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, offering high enantiopurity and good yields. This process opens new pathways for the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals and asymmetric catalysis (Paál et al., 2008).

Anticancer Potential

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a derivative) showcases significant antiproliferative activity, especially in the context of hepatocellular carcinoma. Its ability to ameliorate hepatocellular carcinoma-induced metabolic alterations and restore liver tissue arrangement indicates its potent anticancer properties. This compound's therapeutic action and impact on serum metabolic profiles underline its potential as an anticancer agent, meriting further investigation (Kumar et al., 2017).

Properties

IUPAC Name

6,7-dimethylquinoline-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-6-3-8-5-9(12(15)16)11(13(17)18)14-10(8)4-7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAHTWZHTMWMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589119
Record name 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-45-9
Record name 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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